

3-Bromobenzamide chemical properties and structure

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An In-depth Technical Guide to 3-Bromobenzamide: Chemical Properties and Structure

Introduction

3-Bromobenzamide is an organic compound that serves as a versatile intermediate in a variety of chemical syntheses, particularly in the fields of medicinal chemistry and materials science.[1] Its structure, featuring a benzene ring substituted with both a bromine atom and an amide functional group, allows for a diverse range of chemical transformations.[1][2] This guide provides a comprehensive overview of the chemical properties, structure, and key experimental protocols related to **3-Bromobenzamide**, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

3-Bromobenzamide is characterized by a benzene ring where a bromine atom is located at the meta-position relative to the amide group.[1] This substitution pattern influences its reactivity and physical properties.

Table 1: Structural and Identification Data for 3-Bromobenzamide



Identifier	Value
IUPAC Name	3-bromobenzamide[1][3]
CAS Number	22726-00-7[1][4]
Molecular Formula	C7H6BrNO[1][4][5]
SMILES String	C1=CC(=CC(=C1)Br)C(=O)N[1][4]
InChI Key	ODJFDWIECLJWSR-UHFFFAOYSA-N[1][4][6]
InChI	InChI=1S/C7H6BrNO/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H2,9,10)[1][4]
Synonyms	m-bromobenzamide, 3- bromobenzenecarboxamide[1]

Physicochemical Properties

The physical and chemical properties of **3-Bromobenzamide** are summarized in the table below. It exists as a white to off-white crystalline solid at room temperature.[7]

Table 2: Physicochemical Properties of **3-Bromobenzamide**

Value
200.03 g/mol [1][4]
134-138 °C[2][5] or approximately 155.3 °C[1]
White to light yellow crystalline powder[5] or white to off-white crystalline solid[7]
Poor solubility in water; soluble in alcohols.[5]
0.00136 mmHg at 25°C[7]
3.40 D[8]
20.31 Ų[7]



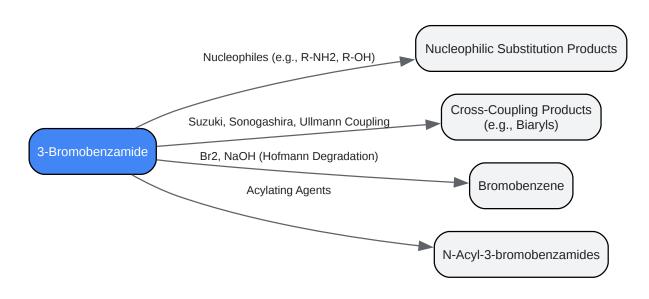
Chemical Reactivity and Synthesis

3-Bromobenzamide is a valuable building block in organic synthesis due to the reactivity of both the bromine atom and the amide group.

Chemical Reactions

The presence of the bromine and amide substituents significantly influences its reactivity in electrophilic aromatic substitution reactions.[1] The amide group deactivates the benzene ring, while the bromine atom directs incoming electrophiles to the meta position.[1] Key reactions involving **3-Bromobenzamide** include:

- Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines or alcohols, allowing for the synthesis of a wide range of derivatives.[1]
- Cross-Coupling Reactions: It is a suitable substrate for cross-coupling reactions like Suzuki-Miyaura, Sonogashira, and Ullmann couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[1]
- Hofmann Degradation: This reaction converts **3-bromobenzamide** into bromobenzene.[1]
- Acylation Reactions: The amide group can undergo acylation, facilitating further molecular modifications.[1]



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Caption: Key chemical reactions of **3-Bromobenzamide**.

Synthesis of 3-Bromobenzamide

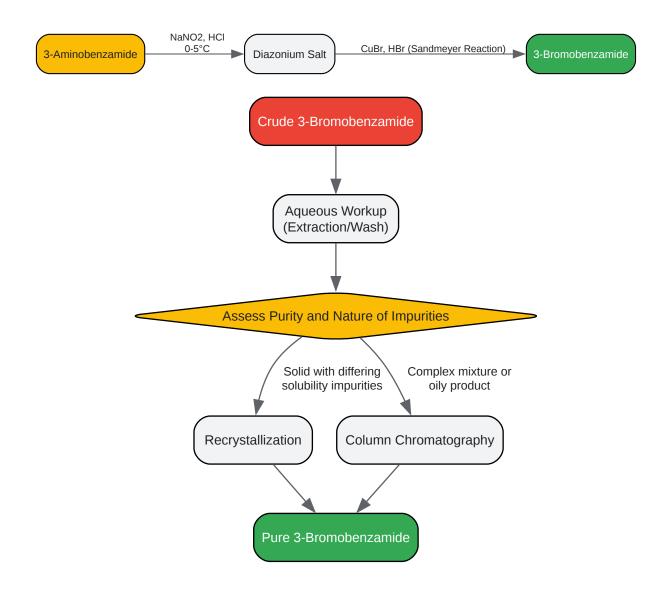
Several methods can be employed for the synthesis of **3-Bromobenzamide**.

Diazotization-Displacement Method:

A common laboratory-scale synthesis involves the diazotization of 3-aminobenzamide followed by a Sandmeyer reaction.[1]

- Step 1: Diazotization: 3-aminobenzamide is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at a low temperature (0–5°C) to form a diazonium salt.[1]
- Step 2: Sandmeyer Reaction: The resulting diazonium salt is then reacted with copper(I) bromide (CuBr) in hydrobromic acid (HBr) to yield **3-Bromobenzamide**.[1] This method can achieve yields of 65-70% but requires careful temperature control.[1]





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